ethyl 6-methyl-4-[(2-phenylethyl)amino]-3-quinolinecarboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions, as demonstrated by Bojinov and Grabchev (2003), who synthesized fluorescent ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates for potential application in liquid crystal displays through cyclization of 3-(arylidene-amino)-benzo[de]anthracen-7-ones with 3-oxo-butyric acid ethyl ester (Bojinov & Grabchev, 2003). This method showcases the general approach to synthesizing complex quinoline derivatives, indicating a versatile adaptability in creating similar compounds.
Molecular Structure Analysis
The molecular structure of quinoline derivatives reveals intricate arrangements that determine their chemical behavior. Xiang (2004) synthesized and crystallized ethyl(2-amino-4-(3-nitrophenyl)-1,4-dihydro-2H-pyrano[3,2-h]quinolin-3-)carboxylate, analyzing its crystal structure to understand the molecular conformation and bond lengths, highlighting the importance of structural analysis in understanding these compounds’ chemical nature (Xiang, 2004).
Chemical Reactions and Properties
Quinoline derivatives engage in various chemical reactions, highlighting their reactivity and utility in synthetic chemistry. Mizuno et al. (2006) demonstrated the synthesis of metabolites of a specific quinoline derivative, showcasing the compound’s versatility in undergoing modifications to achieve desired properties (Mizuno et al., 2006).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as their orientation parameters in liquid crystal matrices, are crucial for their application in display technologies. Bojinov and Grabchev's (2003) work on the orientation parameter of synthesized dyes in nematic liquid crystal displays underscores the significance of these properties (Bojinov & Grabchev, 2003).
Chemical Properties Analysis
The chemical properties of quinoline derivatives, including their reactivity and interaction with other molecules, are a key area of study. The work by Mizuno et al. (2006) on the synthesis of metabolites illustrates the chemical versatility and reactivity of these compounds, which can be tailored for specific applications (Mizuno et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 6-methyl-4-(2-phenylethylamino)quinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-25-21(24)18-14-23-19-10-9-15(2)13-17(19)20(18)22-12-11-16-7-5-4-6-8-16/h4-10,13-14H,3,11-12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTOEWMLFJEUPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NCCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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